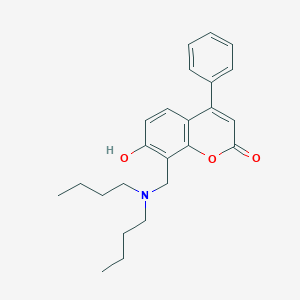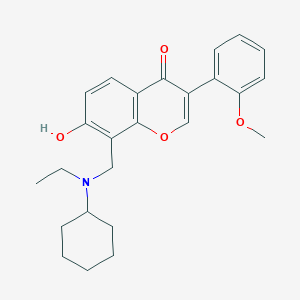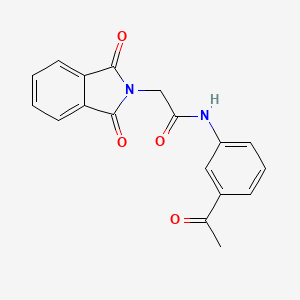![molecular formula C25H19BrF3NO4 B7739360 8-{[benzyl(methyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7739360.png)
8-{[benzyl(methyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{[benzyl(methyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a benzyl(methyl)amino group, a bromophenoxy group, a hydroxy group, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[benzyl(methyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and the introduction of the various functional groups. One common synthetic route involves the following steps:
Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenoxy Group: This step often involves a nucleophilic substitution reaction where a bromophenol derivative reacts with the chromen-4-one core.
Addition of the Benzyl(methyl)amino Group: This can be accomplished through a reductive amination reaction, where a benzylamine derivative is reacted with a suitable aldehyde or ketone in the presence of a reducing agent.
Incorporation of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
8-{[benzyl(methyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The bromophenoxy group can be reduced to a phenol derivative using reducing agents.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the bromine atom could yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Medicine: Its potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 8-{[benzyl(methyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is not well-documented. its various functional groups suggest that it could interact with multiple molecular targets and pathways. For example:
Hydroxy Group: May participate in hydrogen bonding and interactions with enzymes or receptors.
Bromophenoxy Group: Could be involved in halogen bonding or act as a leaving group in substitution reactions.
Benzyl(methyl)amino Group: May interact with biological amine receptors or enzymes.
Trifluoromethyl Group: Known for its electron-withdrawing properties, which can influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-{[benzyl(methyl)amino]methyl}-3-(4-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: Similar structure but with a different position of the bromine atom.
8-{[benzyl(methyl)amino]methyl}-3-(2-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: Similar structure but with a chlorine atom instead of bromine.
8-{[benzyl(methyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-2-(methyl)-4H-chromen-4-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The uniqueness of 8-{[benzyl(methyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrF3NO4/c1-30(13-15-7-3-2-4-8-15)14-17-19(31)12-11-16-21(32)23(24(25(27,28)29)34-22(16)17)33-20-10-6-5-9-18(20)26/h2-12,31H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALWGXXDZJDEHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC=C4Br)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrF3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[(Z)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETOHYDRAZIDE](/img/structure/B7739288.png)
![{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B7739309.png)
![3-(2-bromophenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7739316.png)
![8-[(AZEPAN-1-YL)METHYL]-3-(2-BROMOPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7739323.png)
![8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B7739328.png)

![8-{[butyl(ethyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B7739336.png)
![8-[(Butyl-methyl-amino)-methyl]-7-hydroxy-3-(2-methoxy-phenyl)-chromen-4-one](/img/structure/B7739342.png)

![8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B7739351.png)
![3-(2-bromophenoxy)-8-{[butyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7739354.png)
![3-(2-bromophenoxy)-8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7739356.png)
![2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-[(2-hydroxynaphthyl)phenylmethyl]-4-methy lpentanamide](/img/structure/B7739371.png)

